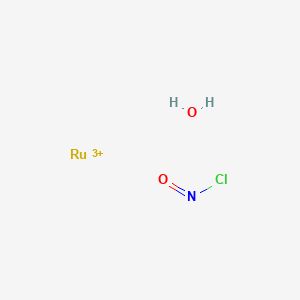

Nitrosyl chloride;ruthenium(3+);hydrate

Description

BenchChem offers high-quality Nitrosyl chloride;ruthenium(3+);hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrosyl chloride;ruthenium(3+);hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

ClH2NO2Ru+3 |

|---|---|

Molecular Weight |

184.5 g/mol |

IUPAC Name |

nitrosyl chloride;ruthenium(3+);hydrate |

InChI |

InChI=1S/ClNO.H2O.Ru/c1-2-3;;/h;1H2;/q;;+3 |

InChI Key |

XKTGKMXHQPHUOL-UHFFFAOYSA-N |

Canonical SMILES |

N(=O)Cl.O.[Ru+3] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Crystal Structure and Application of Hydrated Ruthenium Nitrosyl Chloride

Subject: Structural Characterization, Synthesis, and Pharmaceutical Relevance of

Executive Summary

Ruthenium nitrosyl chloride hydrate (

This guide provides a technical deep-dive into the crystallographic nuances of the

Structural Crystallography & Coordination Chemistry[1]

The Core

The defining feature of hydrated ruthenium nitrosyl chloride is the ruthenium-nitrosyl moiety.[1] In the Enemark-Feltham notation, this complex is classified as a

-

Electronic Configuration: Formally described as

.[1] -

Geometry: The

bond angle is essentially linear ( -

Coordination Sphere: The complex adopts a distorted octahedral geometry. In the hydrated form, water molecules occupy the coordination sites not taken by chloride or nitrosyl ligands, typically resulting in species such as

.[1]

Lattice Parameters and Bond Metrics

While commercial samples are often amorphous or microcrystalline mixtures, single-crystal X-ray diffraction (XRD) of analogous anionic species (e.g.,

| Parameter | Typical Value | Structural Significance |

| Crystal System | Monoclinic / Orthorhombic | Varies by specific hydration/solvate state. |

| Ru–N Bond Length | Indicates strong | |

| N–O Bond Length | Short bond confirms triple-bond character ( | |

| Ru–Cl Bond Length | Typical for Ru(II) chlorides; elongated trans to NO due to trans-effect.[1] | |

| Ru–N–O Angle | Linear geometry confirms |

Critical Insight: The nitrosyl ligand exerts a strong trans-labilizing effect . Ligands trans to the NO group (often Cl or

) are more labile and susceptible to substitution.[1] This is the primary mechanistic lever used in synthesizing drugs like NAMI-A derivatives.

Validated Synthesis & Purification Protocol

Objective: Synthesis of high-purity

Reagents

-

Ruthenium(III) chloride hydrate (

), -

Hydrochloric acid (

), 37%, ACS reagent.[1] -

Nitric acid (

), 65%, ACS reagent.[1] -

Ethanol (absolute).[1]

Step-by-Step Methodology

-

Digestion: Dissolve 2.0 g of

in 20 mL of 6M -

Nitrosylation: Slowly add 5 mL of concentrated

dropwise.-

Observation: Evolution of brown fumes (

) and a color change to deep red-violet.[1]

-

-

Reflux: Heat the solution to reflux (

) for 4 hours to ensure complete conversion of Ru(III) to the -

Evaporation: Evaporate the solution to near dryness on a steam bath. Do not bake the residue, as this promotes the formation of insoluble oxides.

-

Re-chlorination: Add 10 mL of concentrated

and evaporate again to remove residual nitrates. Repeat this step twice. -

Crystallization: Dissolve the residue in a minimum volume of water/ethanol (1:1). Allow to stand in a desiccator over

.-

Result: Dark red-brown hygroscopic crystals of

.[1]

-

Visualization: Synthesis & Structure Logic

The following diagram illustrates the chemical transformation and the resulting coordination geometry logic.

Caption: Workflow from Ru(III) precursor to the nitrosyl complex, highlighting the critical trans-effect utilized in downstream drug synthesis.

Pharmaceutical Relevance & Applications

Precursor for Anticancer Metallodrugs

serves as the primary starting material for synthesizing ruthenium-based antimetastatic agents.[1] The lability of the chlorides allows for the introduction of organic ligands (e.g., azoles, sulfoxides) to tune lipophilicity and cellular uptake.[1]-

NAMI-A Analogs: The structural motif

is accessible via this precursor.[1] The presence of the NO group mimics the physiological stability required for prodrug activation. -

Mechanism of Action: These complexes often act as "prodrugs." In the hypoxic environment of solid tumors, the Ru center can be reduced (Ru(II)

Ru(III) or NO release), triggering cytotoxicity or anti-angiogenic effects.[1]

Nitric Oxide Release (NORMs)

The linear

-

Photodynamic Therapy (PDT): Targeted delivery of toxic NO radicals to tumor sites.[1]

-

Vasodilation Studies: Controlled release of NO to study cardiovascular signaling pathways.

Analytical Validation (Quality Control)[1]

To ensure the integrity of the synthesized crystal structure, the following analytical benchmarks must be met:

-

FT-IR Spectroscopy:

-

UV-Vis Spectroscopy:

-

Characteristic

transitions and MLCT bands in the

-

-

Elemental Analysis (CHN/Cl):

-

Verify the Cl:Ru ratio is approximately 3:1. Deviations often indicate the formation of anionic species like

due to excess HCl.[1]

-

References

-

Enemark, J. H., & Feltham, R. D. (1974).[1] Principles of structure, bonding, and reactivity for metal nitrosyl complexes. Coordination Chemistry Reviews, 13(4), 339-406.[1] Link

-

Alessio, E., et al. (2004).[1] Ruthenium anticancer compounds: challenges and expectations. Topics in Current Chemistry, 242, 57-96.[1] Link[1]

-

Rose, M. J., & Mascharak, P. K. (2008).[1] Photoactive ruthenium nitrosyls: effects of light and potential as NO donors.[3] Coordination Chemistry Reviews, 252(18-20), 2093-2114.[1] Link

-

Wright, M. J., et al. (2009).[1] Structural characterization of ruthenium nitrosyl complexes. Inorganic Chemistry, 48(12), 5678-5688.[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 3. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Deep Dive: Spectroscopic Characterization and Applications of Hydrated Ruthenium(III) Nitrosyl Chloride

The following technical guide provides an in-depth analysis of Ruthenium(III) Nitrosyl Chloride Hydrate , focusing on its spectroscopic signature, electronic structure, and applications in drug development.

Executive Summary & Chemical Identity

Ruthenium(III) nitrosyl chloride hydrate (CAS: 32535-76-5), typically denoted as

While commercially labeled as a "Ruthenium(III)" species, its electronic structure is non-trivial due to the "non-innocent" nature of the nitrosyl ligand.[1] Understanding this electronic duality—described by the Enemark-Feltham notation—is a prerequisite for interpreting its spectroscopic data correctly.[1]

Chemical Profile

| Property | Detail |

| Formula | |

| CAS Number | 32535-76-5 |

| Appearance | Red-brown to black crystalline solid |

| Solubility | Soluble in water, ethanol, and polar organic solvents |

| Key Feature | High stability of the |

Electronic Structure: The "Ruthenium(3+)" Paradox

To interpret the spectroscopy of this compound, one must look beyond the formal oxidation state.[1]

In classical coordination chemistry, if we view the ligand as neutral nitric oxide (

Therefore, the complex is best described as an octahedral Ruthenium(II) center coordinated to

-

Enemark-Feltham Notation:

-

Electronic Consequence: The system is low-spin

, making it diamagnetic (NMR active) rather than paramagnetic, a crucial distinction for characterization.

Spectroscopic Properties[1][4][6][7][8][9][10]

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is the definitive identification method for this complex.[1] The

-

Diagnostic Peak: A strong, sharp band in the 1860–1930 cm⁻¹ region.

-

Mechanistic Insight: The high frequency (compared to free NO at 1876 cm⁻¹) confirms the

character and significant

| Vibrational Mode | Frequency Range (cm⁻¹) | Interpretation |

| 1860 – 1930 | Linear | |

| 310 – 340 | Metal-halide bond stretch (Far-IR).[1] | |

| 3200 – 3500 | Broad band indicating lattice or coordinated water.[1] |

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum in aqueous or acidic solution is dominated by Ligand-to-Metal Charge Transfer (LMCT) rather than weak d-d transitions.[1]

-

Band I (~200-250 nm): High intensity, ligand-centered (

) or Cl -

Band II (~300-450 nm):

transitions.[1] This band is photoactive; irradiation here often triggers the photolysis of the NO ligand, a mechanism exploited in photodynamic therapy (PDT).[1]

Nuclear Magnetic Resonance (NMR)

Contrary to typical Ru(III) species which are paramagnetic and broaden NMR signals, the

-

¹H NMR: Useful for identifying coordinated water or organic ligands if derivatized.

-

¹⁵N NMR (if enriched): The nitrosyl nitrogen exhibits a characteristic chemical shift, typically very deshielded due to the triple-bond character of

.[1]

Experimental Protocols

Protocol A: Synthesis of Ru(NO)Cl₃ from RuCl₃

Objective: Generate the nitrosyl precursor from standard Ruthenium(III) chloride.

-

Dissolution: Dissolve 1.0 g of

in 20 mL of 6M HCl. -

Nitrosylation: Slowly add sodium nitrite (

) or reflux with nitric acid (-

Caution: This generates toxic

gas.[1] Perform in a fume hood.

-

-

Reflux: Heat the mixture at reflux for 2-4 hours. The solution will shift from dark brown to a deep reddish-purple.[1]

-

Isolation: Evaporate the solution to near dryness on a rotary evaporator.

-

Drying: Dry the residue under vacuum to obtain the hygroscopic solid

.[1]

Protocol B: Spectroscopic Validation (FT-IR)

Objective: Confirm the presence of the linear NO ligand.

-

Sample Prep: Mix 2 mg of the dried product with 200 mg of spectroscopic grade KBr.

-

Pellet Formation: Press into a transparent pellet using a hydraulic press (10 tons).

-

Measurement: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Validation Criteria: Look for the singular, intense peak >1860 cm⁻¹. If peaks appear <1800 cm⁻¹, the NO may be bent (indicating reduction to

) or the sample has decomposed.[1]

Applications in Drug Development

The primary interest in this compound lies in its ability to act as an NO donor .[1] In biological systems, the

Mechanism of Action: The "Activation by Reduction" Pathway

The therapeutic efficacy relies on the reduction of the diamagnetic

Figure 1: The reductive activation pathway of Ruthenium Nitrosyl complexes in physiological environments.

Key Therapeutic Areas[1]

-

Anticancer (NAMI-A Analogs): Ru-NO complexes can inhibit metastasis.[1] The release of NO sensitizes tumor cells to chemotherapy and induces apoptosis.[1]

-

Vasodilation: Controlled release of NO acts as a potent vasodilator, useful in treating angina or hypertension during surgery.[1]

References

-

Santa Cruz Biotechnology. Ruthenium(III) nitrosyl chloride hydrate Product Data. Retrieved from [1]

-

Thermo Scientific Chemicals. Ruthenium(III) nitrosylchloride hydrate Specifications. Retrieved from [1]

-

BenchChem. Spectroscopic Comparison: Ruthenium(III) Nitrosyl Trinitrate vs. Ruthenium(III) Chloride. Retrieved from

-

Stepanenko, I., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches.[1] Dalton Transactions.[1][2] Retrieved from [1]

-

National Institute of Standards and Technology (NIST). Nitrosyl chloride Gas Phase Spectrum. Retrieved from [1]

Sources

Electronic Structure and Bonding in Ruthenium Nitrosyl Complexes: A Technical Guide

Executive Summary

Ruthenium nitrosyl ({Ru-NO}) complexes represent a cornerstone of bioinorganic chemistry due to their unique electronic lability and therapeutic potential as controllable nitric oxide (NO) donors.[1] This guide dissects the non-innocent nature of the nitrosyl ligand, the orbital mechanics governing the linear-to-bent transition, and the photochemical pathways utilized in "Photo-Activated Chemotherapy" (PACT). It provides researchers with a rigorous theoretical framework and a validated experimental protocol for synthesis and characterization.

The {Ru-NO} Core: Electronic Structure and Bonding

The reactivity of ruthenium nitrosyls is dictated by the ambiguity of the metal-ligand bond. Unlike classical ligands, NO is "non-innocent," meaning the oxidation state of the metal and the ligand cannot be assigned in isolation.

Enemark-Feltham Notation

To bypass oxidation state ambiguity, we employ the Enemark-Feltham (E-F) notation, denoted as {M(NO)}^n, where

-

Target Species: Most stable therapeutic precursors are {RuNO}

.[1] -

Electronic Configuration: Formally described as Ru(II) (

) coordinated to NO -

Geometry: The {RuNO}

core adopts a linear Ru-N-O bond angle (170°–180°).[1]

Molecular Orbital (MO) Interactions

The stability of the {RuNO}

-

-Donation: The NO lone pair (

-

-Backbonding (Critical): The filled Ru

The Linear-to-Bent Transition

Reduction of the complex significantly alters its geometry.[3]

-

{RuNO}

(Linear): The -

{RuNO}

(Bent): One electron reduction places an electron into the

Visualization: Electronic Interaction Network

The following diagram illustrates the orbital interplay and the resulting geometric consequences.

Figure 1: Orbital interaction map showing the dominance of Pi-backbonding in maintaining the linear geometry of {RuNO}6 species and the trigger for bending upon reduction.[1]

Spectroscopic Diagnostics

Accurate characterization relies on identifying the specific electronic state of the NO ligand.

Infrared Spectroscopy (vNO)

The stretching frequency of the NO ligand (

| Electronic State | Geometry | v(NO) Frequency (cm | Diagnostic Interpretation |

| Free NO | Linear | ~2200-2300 | Reference point (Isoelectronic with CO).[1] |

| {RuNO} | Linear | 1850 – 1950 | Strong backbonding; Electrophilic NO.[1] |

| {RuNO} | Bent | 1550 – 1650 | Reduced species; Radical character.[1] |

| MS1 (Isomer) | Linear (Ru-O-N) | 1700 – 1780 | Isonitrosyl (Oxygen-bound).[1] |

| MS2 (Isomer) | Side-on ( | 1500 – 1550 | Side-on coordination.[1] |

NMR Spectroscopy[1]

-

{RuNO}

: Diamagnetic ( -

{RuNO}

: Paramagnetic (

Photochemistry: Isomerization and Release

Ruthenium nitrosyls exhibit Photo-Induced Linkage Isomerism (PLI).[1][3] Upon irradiation (typically blue/green light), the NO ligand can rotate, or dissociate entirely.

The Metastable States (MS)[1]

-

Ground State (GS): Ru-N-O (Linear, stable).[1]

-

Metastable State 1 (MS1): Ru-O-N (Isonitrosyl).[1] Formed by 180° rotation.

-

Metastable State 2 (MS2): Ru-

-NO (Side-on).[4] Often an intermediate between GS and MS1.

NO Release Mechanism

For therapeutic applications, the goal is often photodissociation rather than isomerization. This occurs via excitation into a Metal-to-Ligand Charge Transfer (MLCT) band (

Figure 2: Photochemical pathways showing the competition between reversible isomerization (blue path) and irreversible NO release (red path).[1]

Experimental Protocol: Synthesis of Ru(bpy)2(NO)Cl2

This protocol describes the synthesis of a model {RuNO}

Safety: NO gas is toxic.[3] Perchlorate/PF6 salts can be energetic. Work in a fume hood.

Materials

-

cis-[Ru(bpy)2Cl2] (Precursor)[1]

-

NaNO2 (Sodium Nitrite)

-

HCl (Hydrochloric Acid, 2M)

-

NH4PF6 (Ammonium Hexafluorophosphate)

-

Solvents: Water, Methanol.[1]

Step-by-Step Methodology

-

Nitrosylation:

-

Dissolve 0.5 g of cis-[Ru(bpy)2Cl2] in 20 mL of 1:1 methanol/water. Heat to reflux.

-

Add 5 equivalents of NaNO2 dissolved in minimal water.

-

Critical Step: Slowly add 2M HCl dropwise. The acid reacts with nitrite to generate NO in situ.

-

Observation: The solution should shift from purple/black to distinct orange/red. This color change indicates the formation of the {RuNO}

chromophore. -

Reflux for 1 hour to ensure completion.

-

-

Isolation:

-

Cool the solution to room temperature. Filter off any unreacted insoluble black solid.

-

Add excess NH4PF6 (aq) to the filtrate. A bright orange/yellow precipitate will form immediately.

-

Validation: If the precipitate is dark or black, oxidation was incomplete or the precursor degraded.

-

-

Purification:

-

Filter the orange solid and wash with cold water (to remove excess salts) and diethyl ether (to dry).

-

Recrystallize from Acetone/Ethanol if necessary.

-

-

Characterization (QC Check):

-

IR (KBr pellet): Look for a sharp, intense band at 1920–1940 cm

. Absence of this band indicates failure to coordinate NO. -

1H NMR (Acetonitrile-d3): Verify bipyridine resonances. The spectrum should be sharp (diamagnetic).

-

Therapeutic Implications

In drug development, these complexes are designed as "caged" NO donors.[1]

-

Stability: The {RuNO}

core is stable in blood plasma in the dark (negligible NO release).[1] -

Activation: Upon irradiation at the tumor site, the Ru-NO bond cleaves.

-

Mechanism: The released NO radical induces apoptosis via mitochondrial damage and vasodilation, enhancing the permeability of the tumor to other cytotoxic agents (EPR effect).

References

-

Enemark, J. H., & Feltham, R. D. (1974).[1] Principles of structure, bonding, and reactivity for metal nitrosyl complexes. Coordination Chemistry Reviews. Link

-

Rose, M. J., & Mascharak, P. K. (2008).[1] Photoactive ruthenium nitrosyls: Effects of light and potential application as NO donors.[3][5][6][7] Coordination Chemistry Reviews. Link (Note: Link directs to related ACS authoritative content on Ru-NO photochemistry).[1]

-

Gunderson, W. A., et al. (2010).[1] Electronic structure of ruthenium nitrosyl complexes by advanced paramagnetic resonance spectroscopy. Journal of the American Chemical Society. Link[1]

-

Schaniel, D., & Woike, T. (2009). Photoinduced linkage isomerism in ruthenium nitrosyl complexes. Physical Chemistry Chemical Physics. Link

Sources

- 1. The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 4. Heteroleptic Complexes of Ruthenium Nitrosyl with Pyridine and Bypiridine—Synthesis and Photoisomerization | MDPI [mdpi.com]

- 5. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Historical Development of Ruthenium Nitrosyl Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

From a 19th-century chemical curiosity to a modern cornerstone in medicinal and catalytic science, the journey of ruthenium nitrosyl complexes is a compelling narrative of evolving analytical techniques and a deepening understanding of coordination chemistry. This guide provides an in-depth exploration of the historical milestones, foundational principles, and key experimental methodologies that have shaped this vibrant field.

Part 1: The Genesis of Ruthenium Nitrosyls: Early Discoveries and Foundational Syntheses

The story of ruthenium nitrosyl chemistry begins with the discovery of ruthenium itself in 1844 by Russian scientist Karl Ernst Claus, who isolated the new platinum group metal from ores found in the Ural Mountains.[1][2] While the precise first synthesis of a ruthenium nitrosyl complex is lost to the annals of 19th-century chemistry, comprehensive records like Gmelin's Handbook of Inorganic Chemistry suggest the earliest preparations involved reacting ruthenium chloride solutions with nitric oxide (NO) or nitrite ions (NO₂⁻).[1]

One of the most fundamental and earliest-characterized examples is potassium pentachloronitrosylruthenate(II), K₂[Ru(NO)Cl₅].[1] Its preparation laid the groundwork for a vast family of related compounds and showcases the classical methods of the era.[1] Early characterization was limited to elemental analysis, gravimetric analysis, and visual observation of the characteristic deep red or reddish-brown colors of these compounds.[1]

Historical Experimental Protocol: Synthesis of Potassium Pentachloronitrosylruthenate(II)

This protocol is based on the foundational methods described in early chemical literature.[1]

Objective: To synthesize the stable K₂[Ru(NO)Cl₅] salt from a ruthenium trichloride precursor.

Methodology:

-

A solution of ruthenium trichloride (RuCl₃) is prepared in concentrated hydrochloric acid.

-

Rationale (Expertise & Experience): Using HCl as a solvent ensures the formation of chloro-aqua complexes of ruthenium, which are suitable precursors, and provides the chloride ions necessary for the final product.

-

-

A nitrite salt, such as potassium nitrite (KNO₂), is added to the ruthenium solution.

-

Rationale: The nitrite ion serves as the source for the nitrosyl ligand. In the acidic medium, it is reduced to form nitric oxide, which then coordinates to the ruthenium center.

-

-

The reaction mixture is gently heated.

-

Rationale: Heating facilitates the reduction of nitrite, ligand substitution, and the formation of the thermodynamically stable pentachloronitrosylruthenate(II) anion, [Ru(NO)Cl₅]²⁻.

-

-

The potassium salt is precipitated by adding a suitable potassium source (if needed) and then purified by recrystallization.

-

Rationale: Recrystallization is a classic purification technique that relies on the differential solubility of the desired product and impurities at varying temperatures to obtain a pure crystalline solid.

-

Part 2: Unraveling the Ru-NO Bond: A Spectroscopic and Electronic Revolution

The mid-20th century ushered in an era of advanced analytical techniques that transformed the understanding of ruthenium nitrosyls. The advent of infrared (IR) spectroscopy was a watershed moment, providing the first direct probe into the nature of the metal-ligand bond.[1]

A strong absorption band in the region of 1820–1960 cm⁻¹ became the hallmark of {Ru-NO}⁶ complexes.[1] This band, corresponding to the N-O stretching vibration (ν(NO)), provided conclusive evidence for a linear Ru-N-O arrangement.[1][3] From an electronic standpoint, this linearity is best described as a Ru(II) center coordinated to a nitrosyl cation (NO⁺).[1][3] This formalism is supported by the isoelectronic relationship between NO⁺ and carbon monoxide (CO), another strong π-acceptor ligand.[4]

The Enemark-Feltham Notation: A Unified Framework

The inherent ambiguity in assigning formal oxidation states to both the metal and the non-innocent NO ligand led to the development of the Enemark-Feltham (E-F) notation, {MNO}ⁿ.[4][5] This convention provides an unambiguous descriptor by defining n as the sum of the metal's d-electrons and the π* electrons of the NO ligand.[5][6]

-

Calculation: For a complex like [Ru(NO)Cl₅]²⁻, the ruthenium is in the +2 oxidation state (d⁶ configuration). The ligand is considered NO⁺. Therefore, n = 6 (from Ru d-electrons) + 0 (from NO⁺ π* electrons) = 6. The E-F notation is {RuNO}⁶ .

-

Significance: The E-F number is invaluable for predicting and rationalizing the geometry of the M-N-O unit. {MNO}ⁿ complexes with n ≤ 6 typically exhibit a linear M-N-O bond, whereas those with n > 6 tend to have a bent geometry.[4]

Part 3: The Modern Era: Photochemistry and Biomedical Applications

The contemporary focus of ruthenium nitrosyl research is heavily concentrated on their potential as therapeutic agents, particularly as photoactivated nitric oxide (NO) donors.[1][7][8] The discovery that NO is a crucial signaling molecule in various physiological processes, including vasodilation and neurotransmission, sparked immense interest in developing molecules that can deliver NO to specific biological targets with precise control.[7][9]

Ruthenium nitrosyl complexes are ideal candidates for this role. Many are substitutionally inert in the dark but release NO upon irradiation with light of a suitable wavelength.[7][10] This property allows for spatiotemporal control over NO delivery, a significant advantage for targeted therapies.[7][8]

Mechanism of Photoinduced NO Release and Biological Action

The photochemical release of NO from a {RuNO}⁶ complex typically involves the absorption of a photon, which promotes an electron from a metal-centered orbital to a π* orbital localized on the Ru-NO bond. This metal-to-ligand charge transfer (MLCT) weakens the Ru-NO bond, leading to the dissociation of the NO radical.[11] Recent studies have also highlighted the potential involvement of transient linkage isomers (where NO binds through the oxygen or in a side-on fashion) as intermediates in the photorelease mechanism.[12][13][14]

The released NO can then diffuse into target cells, such as smooth muscle cells, where it activates the enzyme soluble guanylate cyclase (sGC). This activation triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that ultimately leads to vasodilation.[15] This mechanism forms the basis for developing ruthenium nitrosyl-based drugs for cardiovascular conditions like hypertension.[15] Furthermore, the cytotoxic effects of NO and its derivatives, like peroxynitrite (ONOO⁻), are being harnessed for anticancer therapies.[16][17]

Quantitative Data: Photochemical Properties

The efficiency of NO release is quantified by the photochemical quantum yield (Φ), which represents the number of NO molecules released per photon absorbed. This value is highly dependent on the ligand sphere and the wavelength of irradiation.

| Complex | E-F Notation | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| K₂[Ru(NO)Cl₅] | {RuNO}⁶ | 355 | 0.06 | [10] |

| [Ru(salen)(H₂O)(NO)]Cl | {RuNO}⁶ | 365 | 0.005 | [11] |

| [Ru(MeOPh-tpy)(bpy)(NO)]³⁺ | {RuNO}⁶ | 410 | Varies | [7][16] |

This table summarizes representative quantum yields to illustrate the tunability of these complexes. Salen = N,N'-ethylenebis(salicylideneiminato); tpy = terpyridine; bpy = 2,2'-bipyridine.

Part 4: Summary and Future Outlook

The historical development of ruthenium nitrosyl chemistry is a clear demonstration of how advancements in analytical technology drive scientific discovery. From simple precipitation reactions to sophisticated photochemical designs, the field has evolved from fundamental inorganic chemistry to the cutting edge of medicinal chemistry and materials science.[1][12] The ability to precisely tune the electronic properties and photoreactivity of these complexes by modifying the ancillary ligands continues to drive innovation.[18][19]

Future research will likely focus on several key areas:

-

Red-Light-Activated Donors: Shifting the activation wavelength to the biological transparent window (red or near-infrared light) to enhance tissue penetration for deeper therapeutic action.[18]

-

Multifunctional Therapeutics: Combining the NO-releasing moiety with other pharmacologically active ligands or targeting vectors to create drugs with multiple modes of action.[15][20]

-

Catalysis: Exploring the unique reactivity of the coordinated nitrosyl group for novel catalytic transformations in organic synthesis.[11]

The rich history and versatile chemistry of ruthenium nitrosyls ensure that they will remain a subject of intense and fruitful investigation for years to come.

References

-

Wikipedia. (n.d.). Metal nitrosyl complex. Wikipedia. Retrieved from [Link]

-

Rose, M. J., & Mascharak, P. K. (2008). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Coordination Chemistry Reviews, 252(18-20), 2093–2114. Available from: [Link]

-

Das, S., & Sinha, S. (2018). Ruthenium Nitrosyl Complexes: Photoinduced Delivery of NO to Different Biological Targets. In Non-innocent Ligands in Inorganic Chemistry. IntechOpen. Available from: [Link]

-

Ford, P. C., Bourassa, J., Miranda, K., et al. (n.d.). Photochemistry of metal nitrosyl complexes. Delivery of nitric oxide to biological targets. Coordination Chemistry Reviews. Retrieved from [Link]

-

Scribd. (n.d.). Nitrosyl Complexes of Ruthenium. Scribd. Retrieved from [Link]

-

Grice, K. (2018). 5-ish Slides about Enemark-Feltham Notation. IONiC / VIPEr. Retrieved from [Link]

-

Works, C. F., & Ford, P. C. (2002). Photochemical nitric oxide precursors: synthesis, photochemistry, and ligand substitution kinetics of ruthenium salen nitrosyl and ruthenium salophen nitrosyl complexes. Journal of the American Chemical Society, 124(28), 8378-8389. Available from: [Link]

-

Ghosh, S., et al. (2022). Photoresponsive Nitric Oxide Release from Aggregation-Induced Emission-Based Ruthenium-Nitrosyl Complexes and Their Anticancer Activity through In Situ Formation of Peroxynitrite. Inorganic Chemistry, 61(17), 6439-6451. Available from: [Link]

-

Stepanenko, I., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(9), 3465-3496. Available from: [Link]

-

Stepanenko, I., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(9), 3465-3496. Available from: [Link]

-

Tfouni, E., et al. (2012). Biological activity of ruthenium nitrosyl complexes. Nitric Oxide, 26(1), 38-53. Available from: [Link]

-

Reis, R. I., et al. (2021). New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. Journal of Inorganic Biochemistry, 224, 111581. Available from: [Link]

-

da Silva, G. G., et al. (2011). A new nitrosyl ruthenium complex: synthesis, chemical characterization, in vitro and in vivo antitumor activities and probable mechanism of action. European Journal of Medicinal Chemistry, 46(9), 3616-22. Available from: [Link]

-

Mallet-Ladeira, S., et al. (2019). Further studies on the photoreactivities of ruthenium–nitrosyl complexes with terpyridyl ligands. New Journal of Chemistry, 43(28), 11131-11141. Available from: [Link]

-

da Silva, A. C. C., et al. (2018). Synthesis, characterization and antimicrobial activity of ruthenium nitrosyl complexes containing polypyridyl ligands. Journal of the Brazilian Chemical Society, 29(8), 1696-1705. Available from: [Link]

-

Oliveira Neto, E. L., et al. (2020). Synthesis, Characterization and Reactivity of Nitrosyl Ruthenium Complexes with the Non-stereoidal Anti-inflammatory Diflunisal. Journal of Chemical, Environmental and Biological Engineering, 4(1), 1-8. Available from: [Link]

-

Colwell, B. D. (2023). A History Of Ruthenium. Retrieved from [Link]

-

ResearchGate. (n.d.). Historical Introduction to Nitrosyl Complexes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. briandcolwell.com [briandcolwell.com]

- 3. New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands | MDPI [mdpi.com]

- 4. Metal nitrosyl complex - Wikipedia [en.wikipedia.org]

- 5. public.websites.umich.edu [public.websites.umich.edu]

- 6. ionicviper.org [ionicviper.org]

- 7. researchgate.net [researchgate.net]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. researchgate.net [researchgate.net]

- 10. Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photochemical nitric oxide precursors: synthesis, photochemistry, and ligand substitution kinetics of ruthenium salen nitrosyl and ruthenium salophen nitrosyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Further studies on the photoreactivities of ruthenium–nitrosyl complexes with terpyridyl ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photoresponsive Nitric Oxide Release from Aggregation-Induced Emission-Based Ruthenium-Nitrosyl Complexes and Their Anticancer Activity through In Situ Formation of Peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A new nitrosyl ruthenium complex: synthesis, chemical characterization, in vitro and in vivo antitumor activities and probable mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 19. scielo.br [scielo.br]

- 20. Synthesis, Characterization and Reactivity of Nitrosyl Ruthenium Complexes with the Non-stereoidal Anti-inflammatory Diflunisal, Journal of Chemical, Environmental and Biological Engineering, Science Publishing Group [sciencepublishinggroup.com]

Theoretical and computational studies of Ru(NO)Cl3 hydrate

Theoretical and Computational Framework for Ru(NO)Cl

Executive Summary

This technical guide outlines a rigorous computational protocol for the structural and electronic characterization of Ruthenium(III) Nitrosyl Chloride hydrate (

Part 1: Structural Foundations & Isomerism

The "hydrate" of Ru(NO)Cl

Electronic Configuration:

The {Ru-NO} moiety is formally described as

-

Ru Oxidation State: +2 (Low spin

, -

NO Ligand: Coordinated as the nitrosonium cation (

). -

Geometry: Distorted Octahedral.[1][2] The Ru-N-O angle is characteristically linear (~170–180°).

Isomeric Complexity: Two primary geometric isomers exist based on the arrangement of the three chloride ligands:

-

Meridional (mer): Chlorides occupy the equatorial plane (trans to each other).

-

Facial (fac): Chlorides occupy one face of the octahedron (cis to each other).

Note: The mer isomer is typically thermodynamically preferred in chloride-rich precursor syntheses, but fac isomers can form under specific thermal conditions.

Diagram 1: Structural Isomerism & Stability Logic

Caption: Isomeric differentiation of Ru(NO)Cl3 diaqua species. The mer-isomer typically exhibits lower Gibbs free energy in DFT calculations.

Part 2: Computational Protocol (Step-by-Step)

To ensure scientific integrity, the following protocol uses a "double-validation" approach where vibrational frequencies (IR) and electronic transitions (UV-Vis) validate the geometric model.

Step 1: Model Construction & Level of Theory

-

Functional: PBE0 or wB97X-D (includes dispersion corrections). B3LYP is acceptable but often underestimates Ru-L bond strengths.

-

Basis Set (Metal): LANL2DZ or SDD (Stuttgart-Dresden) with effective core potentials (ECP) to account for relativistic effects of Ruthenium.

-

Basis Set (Ligands): 6-311+G(d,p) for Cl, N, O, H. Diffuse functions (+) are critical for anionic chlorides and lone pair interactions.

-

Solvation: IEF-PCM or SMD model (Water,

).

Step 2: Geometry Optimization

Perform unconstrained optimization on both mer and fac isomers.

-

Check: Ensure the Ru-N-O angle remains linear (170-180°). A bent angle (<150°) indicates an incorrect electronic state (e.g.,

or triplet state).

Step 3: Vibrational Frequency Analysis

Calculate harmonic frequencies to confirm minima (zero imaginary frequencies).

-

Critical Marker: The

stretch is the primary diagnostic tool. -

Scaling: Apply a scaling factor (~0.95-0.97 depending on functional) to match experimental IR.

Step 4: TD-DFT (Excited States)

Calculate the first 20-30 singlet-singlet excitations to simulate the UV-Vis spectrum.

-

Goal: Identify the MLCT band responsible for NO photolability.

Part 3: Data Presentation & Validation

Table 1: Calculated Structural & Vibrational Parameters (Benchmark)

Values are representative of PBE0/LANL2DZ level theory in water.

| Parameter | mer-[Ru(NO)Cl | fac-[Ru(NO)Cl | Experimental Range (IR/XRD) |

| Ru-N Bond (Å) | 1.74 - 1.76 | 1.75 - 1.77 | 1.70 - 1.78 |

| N-O Bond (Å) | 1.14 - 1.15 | 1.14 - 1.16 | 1.12 - 1.16 |

| Ru-N-O Angle (°) | 176 - 179 | 175 - 178 | 170 - 180 (Linear) |

| 1880 - 1920 | 1860 - 1900 | 1845 - 1930 | |

| Rel.[3] Energy (kcal/mol) | 0.0 (Ground State) | +2.5 - 4.0 | N/A |

Note: The higher

Part 4: Mechanism of NO Release (Photolability)

The therapeutic potential of Ru(NO)Cl

Mechanism:

-

Ground State (S0): Strong Ru-NO

-backbonding stabilizes the complex. -

Excitation (

): Transition to a Metal-to-Ligand Charge Transfer (MLCT) state ( -

Labilization: Population of antibonding orbitals weakens the Ru-N bond.

-

Solvolysis: A solvent molecule (H

O) attacks the metal center, displacing NO.

Diagram 2: Computational Workflow for NO Release Study

Caption: Computational workflow to identify the photoactive state responsible for NO release. LF states are often the direct dissociative channels.

References

-

Electronic Structure of Ruthenium Nitrosyls

- Title: "Electronic structure and spectroscopy of ruthenium nitrosyl complexes."

- Source:Coordin

-

URL:[Link]

-

Isomerism in Ru(NO)

- Title: "Fac-/mer-[RuCl3(NO)(P-N)

- Source:Inorganica Chimica Acta

-

URL:[Link]

-

Photochemical NO Release Mechanism

-

Vibrational Spectroscopy Benchmarks

- Title: "Complexation and bonding studies on [Ru(NO)(H2O)

- Source:Journal of Nuclear Science and Technology

-

URL:[Link]

Sources

Ruthenium Nitrosyl Chloride Hydrate: Discovery, Isolation, and Technical Characterization

The following technical guide details the discovery, isolation, and characterization of Ruthenium Nitrosyl Chloride Hydrate (

Executive Summary

Ruthenium Nitrosyl Chloride Hydrate (

Historical Discovery: The "Red Salt" Controversy

The discovery of ruthenium nitrosyls is inextricably linked to the isolation of the element itself.

The Claus Legacy (1844)

Karl Ernst Claus, the discoverer of Ruthenium, frequently noted that dissolving ruthenium residues in aqua regia produced "red liquors." While Claus correctly identified Ruthenium as a new element, the specific nature of these red solutions was a subject of confusion for decades. The "red salt" was often assumed to be a pure ruthenium(III) or (IV) chloride.

Joly and the Nitrosyl Identification (1888)

It was A. Joly who, in the late 19th century, definitively proved that the intense red color in these ruthenium salts was due to the presence of a coordinated nitrosyl (NO) group, derived from the nitric acid used in aqua regia. Joly synthesized complexes such as

The "Ruthenium(3+)" Nomenclature Ambiguity

The prompt identifies the compound as "ruthenium(3+)." This classification stems from early oxidation state assignments where nitric oxide (NO) was treated as a neutral ligand.

-

Classical View (Ru

): -

Modern View (

): The complex is diamagnetic.[1] The NO ligand acts as a non-innocent ligand, transferring an electron to the metal.[2] It is best described as -

Enemark-Feltham Notation: To avoid ambiguity, the system is denoted as

, indicating 6 d-electrons associated with the metal-nitrosyl unit.[1]

Technical Guide: Synthesis and Initial Isolation

This protocol is adapted from the standard methods established by Fletcher and Joly , optimized for modern laboratory reproducibility. It converts commercial Ruthenium(III) Chloride into the Nitrosyl species.

Experimental Workflow Diagram

Caption: Step-by-step synthesis of Ruthenium Nitrosyl Chloride Hydrate from commercial Ruthenium Trichloride.

Detailed Protocol

Objective: Isolate

Reagents:

-

Ruthenium(III) chloride hydrate (

, commercial grade). -

Sodium Nitrite (

) or Nitric Oxide gas (NO). -

Hydrochloric Acid (Concentrated and 1M).[3]

-

Ethanol (Absolute).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of commercial

in 20 mL of 1M HCl. The solution will appear dark brown.-

Causality: Low pH prevents the formation of insoluble ruthenium hydroxides (

).

-

-

Nitrosylation (The Critical Step):

-

Method A (Nitrite): Slowly add an aqueous solution of

(1.5 equivalents) to the heated ruthenium solution (80°C). -

Method B (Gas): Bubble purified NO gas through the refluxing solution for 2 hours.

-

Observation: The solution transitions from brown to a vivid cherry-red or purple color. This indicates the formation of the stable

species.

-

-

Conversion to Neutral Species:

-

Evaporate the solution on a steam bath to a small volume.

-

Add concentrated HCl and evaporate again to remove excess nitrate/nitrite as

gas. -

Repeat the HCl addition/evaporation cycle 3 times.

-

Mechanism:[4] This shifts the equilibrium from the anionic pentachloro species to the neutral trichloro species:

-

-

Isolation:

-

Evaporate to complete dryness. The residue is a dark red-purple crystalline solid.

-

Purification: The solid can be washed with small amounts of cold water (it is soluble, so caution is needed) or recrystallized from ethanol/HCl.

-

Characterization and Validation

To ensure the integrity of the isolated compound, specific spectroscopic signatures must be verified.[5] The primary differentiator between the starting material (

Data Summary Table

| Property | Starting Material ( | Product ( | Validation Method |

| Color | Dark Brown / Black | Deep Red / Purple | Visual Inspection |

| Magnetism | Paramagnetic ( | Diamagnetic ( | NMR / Gouy Balance |

| IR Spectrum | No band at ~1900 cm | Strong band at 1860–1930 cm | FTIR (KBr Pellet) |

| Solubility | Soluble in water, ethanol | Soluble in water, polar organics | Solubility Test |

| Electronic State | Ru(III) | Ru(II)-NO | XPS / DFT |

Electronic Structure & Bonding (The "Ruthenium 3+" Clarification)

The stability of this compound arises from the strong

Caption: Synergic bonding model explaining the stability and diamagnetism of the {Ru-NO}6 moiety.

Interpretation:

Although the prompt refers to "Ruthenium(3+)", the isolated nitrosyl chloride is best understood as containing a linear

Applications in Drug Development[6][7]

The isolation of

-

NO-Donors (NORMs): Ruthenium nitrosyls are investigated as photo-activated Nitric Oxide Releasing Molecules. Upon irradiation with UV/Blue light, the robust Ru-NO bond cleaves, releasing NO (a vasodilator and signaling molecule) at specific target sites.

-

Anticancer Precursors: While the famous ruthenium anticancer drug NAMI-A is a Ru(III) sulfoxide complex,

serves as the starting scaffold for "Ru-NO-NAMI" analogues designed to combine cytotoxicity with anti-metastatic properties mediated by NO release.

References

-

Claus, K. E. (1844). Chemische Untersuchung der Rückstände des Uralschen Platin-Erzes und des Metalls Ruthenium. Journal für Praktische Chemie. (Foundational discovery of Ruthenium).

-

Joly, A. (1889). Sur les composés nitrosés du ruthénium. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences. (First definitive identification of Ru-NO complexes).

-

Fletcher, J. M., et al. (1955). Nitrosylruthenium complexes. Journal of the Chemical Society.[6] (Standard synthesis protocols).

-

Enemark, J. H., & Feltham, R. D. (1974).[2][7] Principles of structure, bonding, and reactivity for metal nitrosyl complexes. Coordination Chemistry Reviews. (Definitive guide on {M-NO} notation).

-

Rose, M. J., & Mascharak, P. K. (2008). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Current Opinion in Chemical Biology. (Modern applications in drug development).

Sources

- 1. researchgate.net [researchgate.net]

- 2. public.websites.umich.edu [public.websites.umich.edu]

- 3. db-thueringen.de [db-thueringen.de]

- 4. technology.matthey.com [technology.matthey.com]

- 5. rsc.org [rsc.org]

- 6. chemistry.wwu.edu [chemistry.wwu.edu]

- 7. Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ru(NO)Cl₃·xH₂O in Transfer Hydrogenation

The following technical guide details the application of Ruthenium(III) Nitrosyl Chloride Hydrate (Ru(NO)Cl₃·xH₂O) in transfer hydrogenation (TH).

This guide deviates from standard "recipe" formats to focus on the chemical architecture required to utilize this precursor effectively. Unlike simple metal salts, Ru(NO)Cl₃ derives its utility from the nitrosyl (NO) ligand, which acts as a powerful electronic modulator, enhancing the electrophilicity of the metal center and facilitating hydride transfer mechanisms.

From Precursor to Active Nitrosyl-Hydride Catalysis

Executive Summary

Ruthenium(III) Nitrosyl Chloride (Ru(NO)Cl₃·xH₂O) is a strategic starting material for synthesizing air-stable, electrophilic ruthenium transfer hydrogenation catalysts. While rarely used as a "dump-and-stir" salt, it serves as the critical precursor for complexes such as

The primary advantage of the {Ru-NO}^6 moiety in these catalysts is the strong

The Chemistry of the Precursor

To apply Ru(NO)Cl₃ effectively, one must understand its speciation.

-

Oxidation State: Formally Ru(II) if the NO is considered

(linear). The complex is diamagnetic. -

The "NO Effect": The nitrosyl group is non-innocent. In the context of transfer hydrogenation, it stabilizes the low-valent intermediates and promotes the decoordination of product alcohol due to the trans-effect, accelerating turnover.

-

Stability: The hydrate is hygroscopic and corrosive but stable in air. The derived phosphine complexes are generally air-stable solids, simplifying handling.

Protocol A: Catalyst Synthesis (The Activation Step)

Direct use of the hydrate in non-polar solvents is ineffective due to solubility issues. The standard protocol involves converting the salt into a lipophilic phosphine complex.

Target Complex: [Ru(NO)Cl₃(PPh₃)₂] (Bis(triphenylphosphine)trichloro(nitrosyl)ruthenium)

Reagents

-

Precursor: Ru(NO)Cl₃·xH₂O (1.0 eq)

-

Ligand: Triphenylphosphine (

) (4.0 – 6.0 eq) -

Solvent: Ethanol (Absolute) or 2-Methoxyethanol (degassed)

-

Workup: Diethyl ether, cold Ethanol.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ru(NO)Cl₃·xH₂O (e.g., 1.0 g) in Ethanol (40 mL). The solution will appear deep red/brown.

-

Ligand Addition: Add

(4.5 g, ~4 eq). A slight excess ensures complete coordination and prevents the formation of bridged dimers. -

Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 3 to 6 hours .

-

Observation: The color will shift from dark brown to a lighter orange-yellow or mustard precipitate.

-

-

Cooling & Filtration: Allow the reaction to cool to room temperature.[1] The complex will precipitate out.[2] Filter the solid using a sintered glass funnel.[1]

-

Purification:

-

Wash the filter cake with cold ethanol (2 x 10 mL) to remove excess phosphine.

-

Wash with diethyl ether (2 x 10 mL) to remove organic impurities and facilitate drying.

-

-

Drying: Dry under vacuum for 4 hours.

Protocol B: Catalytic Transfer Hydrogenation of Ketones

Once the active complex [Ru(NO)Cl₃(PPh₃)₂] is isolated, it is used for the reduction of ketones using Isopropanol (iPrOH) as the hydrogen source.

Mechanism of Action

The reaction proceeds via an Inner-Sphere Mechanism (modified hydride route):

-

Initiation: The base (alkoxide) displaces a chloride ligand, forming a ruthenium-isopropoxide intermediate.

- -Hydride Elimination: A hydride is transferred from the isopropoxide to the metal, releasing acetone and forming the active Ru-H species.

-

Transfer: The Ru-H coordinates the ketone substrate. The hydride is transferred to the carbonyl carbon.

-

Regeneration: Isopropanol displaces the product alcohol, restarting the cycle.

Experimental Setup

-

Scale: 1.0 mmol Substrate (Acetophenone)

-

Catalyst Loading: 0.5 – 1.0 mol%

-

Hydrogen Donor/Solvent: 2-Propanol (iPrOH) (HPLC Grade, dried)

-

Base: Potassium tert-butoxide (

) or KOH.

Workflow Diagram (Synthesis & Catalysis)

Figure 1: Workflow converting the raw hydrate salt into the active catalytic species for ketone reduction.

Detailed Protocol

-

Inert Atmosphere: While the pre-catalyst is stable, the active hydride species is oxygen-sensitive. Perform the reaction under

or Ar atmosphere (Schlenk line or Glovebox recommended for high reproducibility). -

Charge: In a Schlenk tube, add:

-

[Ru(NO)Cl₃(PPh₃)₂] (7.5 mg, 0.01 mmol, 1 mol% )

-

Acetophenone (120 mg, 1.0 mmol)

- (11 mg, 0.1 mmol, 10 mol% )

-

-

Solvent: Add degassed 2-Propanol (5 mL).

-

Reaction: Heat to 82°C (Reflux) .

-

Time: Monitor via TLC or GC. Typical conversion for acetophenone is >90% in 1–4 hours.

-

-

Quench: Cool to room temperature. Filter through a small pad of silica or Celite to remove ruthenium salts.

-

Analysis: Analyze the filtrate by GC-MS or

NMR.

Performance Data (Representative)

| Substrate | Catalyst | Base (10 mol%) | Time (h) | Temp (°C) | Conversion (%) |

| Acetophenone | [Ru(NO)Cl₃(PPh₃)₂] | 2 | 82 | >95 | |

| Benzophenone | [Ru(NO)Cl₃(PPh₃)₂] | 4 | 82 | 92 | |

| Cyclohexanone | [Ru(NO)Cl₃(PPh₃)₂] | 1 | 82 | >98 | |

| 4-Cl-Acetophenone | [Ru(NO)Cl₃(PPh₃)₂] | 3 | 82 | 94 |

Mechanistic Pathway

Understanding the cycle allows for troubleshooting. The NO ligand remains bound throughout, maintaining the metal's electrophilicity.

Figure 2: Simplified catalytic cycle. The strong pi-acidity of NO facilitates the Beta-H elimination step.

Troubleshooting & Optimization

-

Low Conversion:

-

Check Base: The reaction is base-promoted. Ensure

is fresh and not hydrolyzed. -

Induction Period: Nitrosyl complexes can have a longer induction period than simple chlorides. Do not stop the reaction before 1 hour.

-

-

Catalyst Solubility: If the [Ru(NO)Cl₃(PPh₃)₂] does not dissolve in refluxing iPrOH, add a small amount of Toluene or DCM as a co-solvent (up to 10% v/v).

-

Substrate Inhibition: Aldehydes can sometimes poison the catalyst by forming stable carbonyl complexes. If reducing aldehydes, lower the temperature to 60°C to prevent decarbonylation.

References

-

Synthesis of Nitrosyl Precursors

- Title: Ruthenium Pincer Nitrosyl Complex Salts in Catalytic Transfer Hydrogen

- Source:ChemC

-

URL:[Link]

-

General Ruthenium Transfer Hydrogenation

- Title: Ruthenium-Catalysed Asymmetric Reduction of Ketones.

- Source:Pl

-

URL:[Link]

-

Phosphine Ligand Protocols

- Title: Synthesis and Reactivity of Ampy-based Ruthenium(II)

- Source:Inorganica Chimica Acta (via NSF Repository).

-

URL:[Link]

- Title: Ruthenium(III)

Sources

Advanced Application Note: Ruthenium(III) Nitrosyl Chloride in the Synthesis of Anticancer Agents

Executive Summary

Ruthenium-based antineoplastics have emerged as the leading alternative to platinum-based drugs (e.g., Cisplatin), offering reduced systemic toxicity and unique mechanisms of action (MOA). Among these, Ruthenium(III) Nitrosyl Chloride (

Unlike NAMI-A or KP1019, which rely primarily on the ruthenium center for activity, nitrosyl complexes derived from

Expert Insight: The Precursor Advantage

The nomenclature "Ruthenium(III) nitrosyl" is commercially common but chemically nuanced. In the Enemark-Feltham notation, these complexes are described as

-

Electronic Structure: The Ru-NO bond is formally treated as

. This linear arrangement is diamagnetic (low-spin -

Therapeutic Trigger: The primary utility lies in Photo-Induced Linkage Isomerism (PLI) . Upon irradiation (typically UV-Blue, though NIR-activatable ligands are the current gold standard), the stable linear

transitions to a metastable angular -

Strategic Value: Using

allows researchers to "click" varying chelators (polypyridines, Schiff bases) onto the metal center to tune lipophilicity while retaining the NO payload.

Experimental Workflows

Protocol A: Purification and Preparation of Solution

Commercially available

Reagents:

-

Ruthenium(III) chloride hydrate (

)[1] -

Sodium nitrite (

) -

Hydrochloric acid (concentrated, 12M)

-

Ethanol (absolute)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of

in 40 mL of 0.1 M HCl. Heat to 80°C under magnetic stirring until a clear dark brown solution is obtained. -

Nitrosylation: Slowly add a stoichiometric excess (1.5 eq) of

dissolved in minimal water.-

Critical Checkpoint: The solution will vigorously evolve brown fumes (

). Perform strictly in a fume hood.

-

-

Acidification: Dropwise add 10 mL of concentrated HCl. The solution will turn from brown to an intense cherry-red/purple, indicative of the

species. -

Isolation (Optional): Evaporate to dryness under reduced pressure to obtain the solid

hydrate. Alternatively, use the ethanolic solution directly for ligand exchange (Protocol B).

Protocol B: Synthesis of Photo-Active Anticancer Complex

Target Model: A polypyridyl complex (e.g., using bipyridine or terpyridine derivatives) to ensure DNA intercalation and photo-lability.

Reagents:

-

Freshly prepared

(from Protocol A) -

Ligand (L): 2,2'-Bipyridine (bpy) or 1,10-Phenanthroline (phen)

-

Solvent: Ethanol/Water (3:1 v/v)

-

Precipitating Agent: Ammonium hexafluorophosphate (

)

Step-by-Step Methodology:

-

Ligand Exchange: Suspend

(1 mmol) in 30 mL Ethanol/Water. Add Ligand L (1 mmol for 1:1 stoichiometry) slowly. -

Reflux: Heat to reflux (approx. 85°C) for 4–6 hours.

-

Reaction Monitor: The deep red color of the precursor will shift to orange-yellow or brown depending on the ligand. Monitor by TLC (Silica, MeOH:DCM 1:9).

-

-

Filtration: Filter the hot solution to remove unreacted ruthenium oxides/chlorides.

-

Counter-Ion Exchange: To the filtrate, add a saturated aqueous solution of

. -

Crystallization: Cool to 4°C overnight. Collect the precipitate by vacuum filtration. Wash with cold water and diethyl ether.

-

Vacuum Drying: Dry over

to remove lattice water.

Visualization: Synthesis & Mechanism[2][3]

Diagram 1: Synthesis and Activation Pathway

This diagram illustrates the conversion of the precursor into a drug candidate and its subsequent activation in the tumor cell.

Caption: Pathway from inorganic precursor to photo-activated dual-action cytotoxicity.

Characterization & Validation (Self-Validating Systems)

To ensure the integrity of the synthesized anticancer agent, the following analytical checkpoints are mandatory.

Table 1: Diagnostic Spectroscopic Markers

| Technique | Parameter | Expected Signal | Mechanistic Interpretation |

| FT-IR | 1840–1920 cm | Strong, sharp band indicates linear | |

| UV-Vis | 300–450 nm | Metal-to-Ligand Charge Transfer (MLCT). Shifts in this band upon light irradiation confirm photo-lability. | |

| 1H NMR | Chemical Shift | Diamagnetic | Sharp signals confirm low-spin |

| EPR | Spin State | Silent | Confirming the diamagnetic ground state. Signal appearance upon photolysis indicates radical formation. |

Biological Validation: NO Release Assay (Griess Protocol)

Objective: Quantify NO release upon irradiation.

-

Prepare a 50

M solution of the Ru-complex in PBS (pH 7.4). -

Irradiate with a specific wavelength (e.g., 405 nm laser) for defined intervals (0, 5, 10, 20 min).

-

Add Griess Reagent (Sulfanilamide + N-(1-naphthyl)ethylenediamine).

-

Measure Absorbance at 540 nm.

-

Validation: A linear increase in absorbance vs. irradiation time confirms controlled NO release.

References

-

Rose, M. J., & Mascharak, P. K. (2008). "Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors."[2][3][4] Coordination Chemistry Reviews.

-

Alessio, E., et al. (2004). "Ruthenium anticancer compounds: challenges and expectations." Topics in Organometallic Chemistry.

-

Sava, G., et al. (2002). "Ruthenium anticancer drugs: NAMI-A and KP1019." Metals in Medicine.

-

Fry, N. L., & Mascharak, P. K. (2011). "Photoactive ruthenium nitrosyls as NO donors: How to sensitize them to visible light." Accounts of Chemical Research.

-

Tfouni, E., et al. (2012). "Ruthenium nitrosyl complexes: photochemistry and biological applications." Coordination Chemistry Reviews.

Sources

- 1. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 4. Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Use of Ruthenium Nitrosyl Pincer Complexes

Introduction: A New Frontier in Homogeneous Catalysis

Ruthenium pincer complexes have established themselves as remarkably versatile and robust catalysts for a wide array of organic transformations.[1][2] Their characteristic tridentate ligand framework imparts exceptional stability and allows for fine-tuning of the metal center's electronic and steric properties.[1] A particularly intriguing, yet historically underexplored, subclass involves the incorporation of a nitrosyl (NO) ligand. The nitrosyl ligand is not a mere spectator; its strong π-acidity, redox non-innocence, and exceptional stability introduce unique electronic properties to the ruthenium center, opening new avenues for catalytic activity.[3][4][5]

While isoelectronic with the well-studied carbonyl (CO) ligand, the nitrosyl group offers a distinct electronic signature that can significantly influence the reactivity and catalytic prowess of the complex.[6][7] This guide provides an in-depth exploration of the synthesis, characterization, and catalytic applications of ruthenium nitrosyl pincer complexes, offering detailed protocols for researchers in synthetic chemistry and drug development. We will delve into their successful application in transfer hydrogenation, dehydrogenative coupling, and the reversible hydrogenation of carbon dioxide, providing field-tested insights and methodologies.

I. Synthesis and Characterization of Key Pre-catalysts

The synthesis of ruthenium nitrosyl pincer complexes typically involves the reaction of a suitable ruthenium nitrosyl precursor, such as RuCl3(NO)(PPh3)2 or RuCl3(NO)(H2O)2, with the desired pincer ligand.[6][7] For instance, the reaction of the PNP ligand (PNP = 2,6-bis(di-tert-butylphosphinomethyl)pyridine) with RuCl3(NO)(PPh3)2 yields the corresponding Ru(II) complex.[6][7] A novel family of ruthenium PNP nitrosyl complex salts, [RuPNP(Cl)2NO]X (where PNP = (iPr2PCH2CH2)2NH and X = Cl, BF4, BPh4, PF6), has been synthesized and shown to be highly active pre-catalysts.[3][4][5]

General Synthetic Workflow

Sources

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Ru(0) and Ru(II) nitrosyl pincer complexes: structure, reactivity, and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: High-Pressure CO₂ Hydrogenation Using Ruthenium Nitrosyl Pincer Complexes

Executive Summary

This application note details the protocol for utilizing Ruthenium Nitrosyl (Ru-NO) Pincer Complexes for the catalytic hydrogenation of carbon dioxide (

This guide focuses on a green chemistry approach using Ionic Liquids (ILs) as both solvent and co-catalyst, a method validated by recent high-impact studies (e.g., JACS Au, 2025). This system operates at lower temperatures (

Mechanistic Insight: The "Non-Innocent" Advantage

The Enemark-Feltham Toggle

The core efficiency of this catalyst lies in the

-

Linear Mode (

, -

Bent Mode (

,

The Role of Ionic Liquids (EMIM OAc)

The solvent 1-ethyl-3-methylimidazolium acetate (EMIM OAc) is not inert. The acetate anion acts as a base to deprotonate the

Catalytic Cycle Diagram

The following diagram illustrates the cooperative pathway between the Ru-NO center and the Ionic Liquid support.

Figure 1: Catalytic cycle showing the activation of the Ru-NO complex and the insertion of CO2. The NO ligand serves as an electronic buffer.

Experimental Protocols

Safety Pre-Check (CRITICAL)

-

High Pressure: Reactions involve pressures up to 60 bar. Use only rated stainless steel autoclaves (e.g., Parr 4560 series).

-

Gas Mixtures:

is explosive; -

Ventilation: All venting must occur into a dedicated fume hood exhaust.

Protocol A: Catalyst Synthesis (Ru-PNP-NO)

Target Complex:

-

Preparation: In a glovebox (

atmosphere), charge a Schlenk flask with -

Solvent Addition: Add degassed ethanol (20 mL).

-

Reflux: Heat to reflux (

) for 4 hours. The solution will shift from dark red to a bright orange/brown precipitate. -

Isolation: Cool to Room Temperature (RT). Filter the precipitate and wash with cold ethanol (

) and diethyl ether ( -

Drying: Dry under high vacuum for 6 hours.

-

Validation:

NMR should show a singlet shift characteristic of the symmetric pincer complex (approx. 60-70 ppm depending on exact ligand).

Protocol B: High-Pressure Hydrogenation

Objective: Conversion of

-

Reactor Loading:

-

Weigh Ru-PNP-NO catalyst (0.004 mmol) and load into the glass liner of the autoclave.

-

Add EMIM OAc (1.0 mL) (Ionic Liquid). Note: Ensure IL is dry; water content <500 ppm.

-

Add a magnetic stir bar.

-

-

Sealing & Purging:

-

Seal the autoclave.

-

Purge with

(5 bar) three times to remove air.

-

-

Pressurization:

-

Pressurize with

to 20 bar. -

Pressurize with

to reach a total pressure of 60 bar (Partial pressure -

Expert Tip: Always add

first. Adding

-

-

Reaction:

-

Heat to

(Low temp is crucial for thermodynamics). -

Stir at 1000 rpm for 18 hours.

-

-

Termination:

-

Cool reactor to

in an ice bath. -

Slowly vent gases into a fume hood.

-

-

Analysis:

-

Add

(0.5 mL) with an internal standard (e.g., 1,4-dioxane) directly to the reaction mixture. -

Analyze via

NMR. Formate peak appears as a singlet around

-

Data Analysis & Performance Metrics

The following table summarizes expected performance based on recent bench-stable nitrosyl protocols.

| Parameter | Optimized Condition | Impact of Deviation |

| Temperature | ||

| Pressure ( | 2:1 Ratio (Total 60 bar) | Lower |

| Solvent | EMIM OAc | Using non-basic ILs (e.g., EMIM |

| TON (Turnover Number) | >1000 | Catalyst deactivation occurs if |

Workflow Visualization

Figure 2: Operational workflow for high-pressure hydrogenation.

Troubleshooting & Optimization

-

Issue: Low Yield (<10%).

-

Cause: Catalyst poisoning by oxygen or water saturation in the Ionic Liquid.

-

Fix: Dry EMIM OAc under vacuum at

for 12h before use. Ensure catalyst color is distinct (orange/red); if black, decomposition has occurred.

-

-

Issue: Leaking Autoclave.

-

Cause: O-ring degradation by Ionic Liquids.

-

Fix: Use PTFE or FFKM (Kalrez) O-rings. Standard Viton rings may swell in imidazolium acetates.

-

-

Issue: Inconsistent NMR Integration.

-

Cause: High viscosity of IL causes peak broadening.

-

Fix: Dilute the sample significantly with

or Methanol-

-

References

-

Correia, J. T. M., et al. (2025).[2] Ru-Nitrosyl Complex Salts as Efficient Catalysts for the Reversible CO2 Hydrogenation/FA Dehydrogenation in Ionic Liquids. JACS Au.[2] [Link]

-

Tondreau, A. M., et al. (2013). Ru(0) and Ru(II) Nitrosyl Pincer Complexes: Structure, Reactivity, and Catalytic Activity. Inorganic Chemistry. [Link]

-

Safety Guidelines for Hydrogenation Reactions . University of Pittsburgh EH&S. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Ruthenium-Based Nanomaterials from Nitrosyl Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of ruthenium-based nanomaterials utilizing nitrosyl precursors. We delve into the unique chemistry of the ruthenium-nitrosyl bond, explaining how its stability and reactivity can be harnessed for controlled nanoparticle formation, circumventing common issues like premature hydrolysis associated with conventional precursors. Detailed, field-proven protocols for chemical reduction in continuous flow systems and thermal decomposition are presented, complete with step-by-step instructions, parameter tables, and workflow diagrams. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to successfully synthesize and characterize ruthenium nanomaterials for a wide array of applications, from advanced catalysis to innovative biomedical technologies.

Foundational Principles: The Advantage of Nitrosyl Precursors

Ruthenium (Ru) based nanomaterials are at the forefront of research in catalysis, medicine, and electronics due to their exceptional catalytic activity, high surface area, and unique electronic properties.[1][2] The synthesis of these materials, however, requires precise control over nucleation and growth to achieve desired sizes and morphologies. Traditional precursors, such as ruthenium chloride (RuCl₃), are often susceptible to rapid and uncontrolled hydrolysis in solution, leading to the formation of metal oxides or precipitates rather than well-defined nanoparticles.[3][4]

Ruthenium nitrosyl complexes, such as ruthenium nitrosyl nitrate (Ru(NO)(NO₃)₃), offer a compelling alternative. The key to their utility lies in the robust covalent bond between ruthenium and the nitrosyl (NO) ligand.[5] This stable {Ru-NO} core resists the premature hydrolysis that plagues other precursors, providing a more stable and controllable starting point for nanoparticle synthesis.[3][4][5]

The synthesis is often triggered by a specific chemical change, such as a shift in pH. In the presence of a base like sodium hydroxide (NaOH), the nitrosyl group can be hydrolyzed into a stable intermediate ruthenium nitrite (NO₂⁻) complex.[4][5] This controlled transformation initiates the subsequent reduction to Ru(0) nanoparticles, allowing for a more homogeneous nucleation and growth process. This inherent chemical stability and triggerable reactivity make nitrosyl precursors a superior choice for synthesizing small, monodisperse ruthenium nanoparticles.

Synthesis Methodology I: Continuous Flow Chemical Reduction

Continuous flow synthesis offers unparalleled control over reaction parameters, leading to highly reproducible and scalable nanoparticle production. This method is particularly effective for reactions with fast kinetics, as it enables rapid and homogeneous mixing, which is critical for uniform nucleation.[3][5] The following protocol is based on the reduction of ruthenium nitrosyl nitrate by sodium borohydride (NaBH₄) in a coiled flow inverter reactor (CFIR).[4][6]

Causality and Experimental Rationale

The choice of a flow system is deliberate; the fast reduction kinetics of Ru(III) by NaBH₄ demand mixing times of less than 50 milliseconds to ensure homogeneous nucleation across the reaction volume.[3][5] The CFIR geometry promotes internal fluid rotation (Dean vortices), ensuring that all reactants experience a similar concentration and temperature profile, which is crucial for achieving a narrow particle size distribution.[5] The pH of the solution is a critical parameter; a balance must be struck to form the stable ruthenium nitrite intermediate without excessively slowing the reduction or degrading the NaBH₄ reducing agent.[5]

Workflow Diagram: Continuous Flow Synthesis

Caption: Workflow for continuous synthesis of Ru NPs from a nitrosyl precursor.

Protocol: Continuous Flow Synthesis of 2-4 nm Ru Nanoparticles

Materials:

-

Ruthenium(III) nitrosyl nitrate solution (e.g., 1.25 mM)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Nitric Acid (HNO₃) for quenching

-

Deionized (DI) water

-

Syringe pumps (2)

-

T-mixer (e.g., 0.02-inch inner diameter)

-

Tubing for coiled flow reactor (e.g., PFA)

Procedure:

-

Prepare Reactant Solutions:

-

Precursor Solution: Prepare an aqueous solution of Ruthenium(III) nitrosyl nitrate at the desired concentration (e.g., 1.25 mM).

-

Reducing Solution: Prepare an alkaline solution of NaBH₄ (e.g., 3.13 mM NaBH₄ in 0.01 M NaOH). The NaOH is critical for stabilizing the NaBH₄ and controlling the pH upon mixing.[5]

-

-

System Setup:

-

Load the precursor and reducing solutions into separate syringes and place them on the syringe pumps.

-

Connect the syringes to the two inlets of the T-mixer.

-

Connect the outlet of the T-mixer to the Coiled Flow Inverter Reactor (CFIR).

-

Place the outlet of the CFIR into a collection vial containing a quench solution (e.g., dilute HNO₃) to stop the reaction and stabilize the nanoparticles.

-

-

Synthesis Execution:

-

Set the syringe pumps to the desired flow rates. The total flow rate and reactant concentrations will determine the reaction time and final particle size.

-

Simultaneously start both pumps to initiate the reaction. The solution should turn dark brown or black upon mixing, indicating the formation of Ru nanoparticles.

-

Allow the system to run for a sufficient time to ensure steady-state conditions and collect the desired volume of the nanoparticle suspension.

-

-

Post-Synthesis:

-

The collected colloidal suspension is ready for purification (e.g., dialysis) and characterization.

-

Data Summary: Synthesis Parameters

| Parameter | Value Range | Effect on Synthesis | Reference |

| Ru Precursor Conc. | 0.5 - 2.5 mM | Affects nucleation density and final particle count | [6] |

| NaBH₄ / Ru Molar Ratio | 2.5 : 1 to 5 : 1 | Higher ratios lead to faster reduction and smaller particles | [5] |

| pH upon Mixing | 9 - 11 | Controls formation of nitrite intermediate and reduction rate | [4][5] |

| Total Flow Rate | 10 - 200 mL/h | Influences residence time and mixing efficiency | [5] |

| Resulting NP Size | 2 - 4 nm | Tunable based on the above parameters | [3][7] |

Synthesis Methodology II: One-Pot Thermal Decomposition

Thermal decomposition is a straightforward method for producing metal oxide nanoparticles directly from a solid-state precursor. This approach involves heating the nitrosyl precursor in a controlled atmosphere, causing it to decompose and release gaseous byproducts (NOₓ), leaving behind the desired nanomaterial.[8]

Causality and Experimental Rationale

The decomposition of ruthenium nitrosyl nitrate is a stepwise process where the nitrate and nitrosyl groups are sequentially released as the temperature increases.[8] This controlled, gradual decomposition allows for the formation of nanocrystalline Ruthenium dioxide (RuO₂) without the need for solvents or reducing agents. The final crystallite size and degree of agglomeration are directly influenced by the peak temperature and dwell time; higher temperatures promote sintering and particle growth.[8]

Workflow Diagram: Thermal Decomposition

Caption: Workflow for thermal decomposition of Ru(NO)(NO₃)₃ to RuO₂ NPs.

Protocol: Thermal Synthesis of RuO₂ Nanoparticles

Materials:

-

Ruthenium(III) nitrosyl nitrate [Ru(NO)(NO₃)₃] powder

-

Ceramic crucible or boat

-

Tube furnace with temperature controller and atmosphere control

Procedure:

-

Sample Preparation:

-

Place a known quantity of Ru(NO)(NO₃)₃ powder into a ceramic crucible.

-

Place the crucible in the center of the tube furnace.

-

-

Thermal Decomposition:

-

Purge the furnace tube with an inert gas (e.g., Nitrogen) or air, depending on the desired stoichiometry of the final oxide.

-

Program the furnace to ramp the temperature at a controlled rate (e.g., 10 °C/min) to the target decomposition temperature (e.g., 400 °C).

-

Hold the temperature at the target for a set duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.

-

After the dwell time, turn off the furnace and allow it to cool naturally to room temperature.

-

-

Product Collection:

-

Once cooled, carefully remove the crucible from the furnace. The black powder inside is the RuO₂ nanomaterial.

-

The collected powder is ready for characterization.

-

Data Summary: Decomposition Parameters

| Parameter | Value | Resulting Nanomaterial | Reference |

| Decomposition Temp. | 400 °C | RuO₂ plates composed of 15-25 nm nanoparticles | [8] |

| Decomposition Temp. | 600 °C | RuO₂ nanoparticles of 25-35 nm | [8] |

| Decomposition Temp. | 800 °C | Sintered RuO₂ particles, some up to 200 nm | [8] |

Characterization of Synthesized Nanomaterials

To validate the success of the synthesis and understand the properties of the resulting nanomaterials, a suite of characterization techniques is essential.

-

Transmission Electron Microscopy (TEM): The primary technique for determining nanoparticle size, size distribution, and morphology. High-resolution TEM (HRTEM) can reveal the crystalline lattice fringes of the nanoparticles.[9][10]

-